molecular formula C22H22N2O4 B2543951 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide CAS No. 953969-56-7

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2543951
CAS No.: 953969-56-7
M. Wt: 378.428
InChI Key: CCIKKLTYPYPOOB-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is a novel compound that belongs to the coumarin family. This compound has garnered attention due to its potent anticancer activities. It is also known by its CAS number 953969-56-7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide typically involves the following steps:

  • Formation of the chromene core: : This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.

  • Introduction of the morpholine group: : The morpholine ring is introduced via nucleophilic substitution reactions.

  • Coupling with the carboxamide group: : The final step involves the reaction of the chromene core with the appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, alcohols, and halides.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted chromenes.

Scientific Research Applications

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in biological studies to understand the mechanisms of action of coumarin derivatives.

  • Medicine: : It exhibits potent anticancer activities and is being researched for its potential use in cancer therapy.

  • Industry: : It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through the following mechanism:

  • Molecular Targets: : It targets specific enzymes and receptors involved in cancer cell proliferation.

  • Pathways Involved: : It interferes with the signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is unique due to its potent anticancer properties. Similar compounds include:

  • Coumarin: : A natural compound with various biological activities.

  • Chromene derivatives: : Other derivatives of chromene that exhibit different biological activities.

Properties

IUPAC Name

2-oxo-N-[2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-21(18-14-17-8-4-5-9-19(17)28-22(18)26)23-10-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKKLTYPYPOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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